Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The parent structure is based on the 1,2-oxazole ring system, where the numbering begins with the oxygen atom at position 1 and the nitrogen atom at position 2. This five-membered heterocyclic ring system is also known by the alternative name isoxazole, which reflects the historical development of nomenclature systems for this class of compounds.
The complete International Union of Pure and Applied Chemistry name incorporates several key structural elements that define the compound's identity. The ethyl ester functionality at position 3 of the oxazole ring is designated as "3-carboxylate," indicating the presence of a carbonyl group directly attached to the heterocyclic core. The phenyl substituent at position 5 of the oxazole ring carries a trifluoromethyl group in the meta position, which is systematically denoted as 3-(trifluoromethyl)phenyl to specify the exact substitution pattern on the aromatic ring.
Alternative naming conventions exist within chemical databases and literature, with some sources referring to this compound using the isoxazole designation rather than 1,2-oxazole. The Chemical Abstracts Service has assigned this compound the registry number 871676-36-7, providing a unique identifier that eliminates ambiguity across different naming systems. The Simplified Molecular Input Line Entry System notation for this compound reads as O=C(C1=NOC(C2=CC=CC(C(F)(F)F)=C2)=C1)OCC, which provides a linear representation of the molecular connectivity and serves as another standardized identifier for database searches and computational applications.
Molecular Architecture: X-Ray Crystallographic Analysis
The three-dimensional molecular architecture of this compound reveals a complex arrangement of functional groups that significantly influences its chemical and physical properties. While specific X-ray crystallographic data for this exact compound are limited in the available literature, structural analysis can be informed by related oxazole and isoxazole derivatives that share similar architectural features. The planar nature of the oxazole ring system provides a rigid framework around which the phenyl and ethyl ester substituents are oriented.
The trifluoromethyl group attached to the meta position of the phenyl ring introduces significant steric and electronic effects that influence the overall molecular conformation. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to the stability of this functional group while simultaneously imparting strong electron-withdrawing character to the adjacent aromatic system. This electronic influence extends through the conjugated π-system of the phenyl ring and affects the electron density distribution within the oxazole ring.
Computational molecular modeling studies of similar compounds suggest that the phenyl ring and oxazole ring adopt a nearly coplanar arrangement to maximize π-conjugation between these aromatic systems. The ethyl ester group at position 3 of the oxazole ring typically adopts an extended conformation to minimize steric interactions with other substituents. The overall molecular geometry creates a relatively rigid structure with limited conformational flexibility, which has important implications for the compound's reactivity patterns and potential interactions with biological targets.
Bond length analysis based on related structures indicates that the carbon-oxygen and carbon-nitrogen bonds within the oxazole ring exhibit partial double-bond character due to π-electron delocalization. The attachment of the phenyl ring to the oxazole system creates an extended conjugated network that influences the electronic properties of the entire molecule. The trifluoromethyl substituent maintains its tetrahedral geometry around the central carbon atom, with carbon-fluorine bond lengths typically ranging from 1.32 to 1.35 Ångströms.
Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides essential structural confirmation and reveals detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the diverse electronic environments created by the heterocyclic ring system and aromatic substituents. The aromatic protons on the phenyl ring typically appear in the 7.0 to 8.0 parts per million region, with the exact chemical shifts influenced by the electron-withdrawing effect of the trifluoromethyl group.
The single proton on the oxazole ring at position 4 exhibits a characteristic downfield chemical shift due to the deshielding effect of the adjacent nitrogen and oxygen atoms. This proton typically resonates around 8.5 to 9.0 parts per million, making it easily distinguishable from other aromatic signals. The ethyl ester functionality produces two distinct multiplets: a triplet for the terminal methyl group around 1.3 parts per million and a quartet for the methylene protons around 4.4 parts per million, with coupling constants reflecting the expected three-bond proton-proton interactions.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the ester group typically appears around 160 parts per million, while the aromatic carbons of both the phenyl ring and oxazole system resonate in the 120 to 160 parts per million range. The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms, typically appearing around 120 to 125 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 280 Hertz.
| Spectroscopic Method | Key Diagnostic Signals | Chemical Shift/Frequency Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Oxazole H-4 proton | 8.5-9.0 ppm |
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| Proton Nuclear Magnetic Resonance | Ethyl ester methylene | 4.4 ppm (quartet) |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | ~160 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Trifluoromethyl carbon | 120-125 ppm (quartet) |
| Fourier Transform Infrared | Carbonyl stretch | 1700-1750 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 285 |
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the ethyl ester group appears as a strong absorption around 1700 to 1750 wavenumbers, with the exact frequency influenced by the electronic environment created by the adjacent oxazole ring. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce multiple strong absorptions in the 1000 to 1300 wavenumber region, creating a distinctive fingerprint pattern that confirms the presence of this electron-withdrawing substituent.
Mass spectrometry analysis typically shows a molecular ion peak at mass-to-charge ratio 285, corresponding to the molecular weight of the compound. Fragmentation patterns often include loss of the ethyl ester group (mass loss of 45) and various aromatic fragmentations that provide structural confirmation. The high electronegativity of the fluorine atoms in the trifluoromethyl group influences the fragmentation pathways, often leading to stable fragment ions that retain the trifluoromethyl-substituted phenyl system.
Comparative Structural Analysis with Isoxazole Derivatives
Comparative analysis of this compound with related isoxazole derivatives reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties. The structural framework of this compound can be compared with several closely related derivatives, including ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate and ethyl 5-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxylate, which differ in the nature and position of the trifluoromethyl-containing substituents.
The simplest structural analog, ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate, contains a trifluoromethyl group directly attached to the isoxazole ring rather than to a phenyl substituent. This compound has a molecular weight of 209.12 grams per mole and molecular formula C₇H₆F₃NO₃. The direct attachment of the trifluoromethyl group to the heterocyclic ring creates a more compact structure with different electronic properties compared to the phenyl-substituted derivative. The absence of the phenyl ring eliminates the extended π-conjugation present in the target compound, resulting in altered spectroscopic properties and potentially different reactivity patterns.
A positional isomer of significant interest is ethyl 5-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxylate, which contains the trifluoromethyl group in the para position rather than the meta position of the phenyl ring. Both compounds share the same molecular formula C₁₃H₁₀F₃NO₃ and molecular weight of 285.22 grams per mole, but the different substitution pattern creates distinct electronic and steric environments. The para-substituted derivative typically exhibits different spectroscopic signatures and may show altered biological activity profiles due to changes in the overall electronic distribution within the molecule.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C₁₃H₁₀F₃NO₃ | 285.22 g/mol | Meta-trifluoromethyl substitution |
| Ethyl 5-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxylate | C₁₃H₁₀F₃NO₃ | 285.22 g/mol | Para-trifluoromethyl substitution |
| Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate | C₇H₆F₃NO₃ | 209.12 g/mol | Direct ring substitution |
| Methyl 3-[hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate | C₁₃H₁₀F₃NO₄ | 301.22 g/mol | Additional hydroxyl functionality |
Another structurally related compound is methyl 3-[hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate, which incorporates additional functional complexity through the presence of a hydroxyl group and altered substitution patterns. This derivative has a molecular formula of C₁₃H₁₀F₃NO₄ and molecular weight of 301.22 grams per mole, representing an oxidized analog with potentially different pharmacological properties. The hydroxyl functionality introduces additional hydrogen bonding capability and alters the lipophilicity of the molecule compared to the target compound.
The electronic effects of trifluoromethyl substitution vary significantly depending on the position and connectivity within these related structures. Meta-substitution on the phenyl ring, as found in the target compound, provides a balance between electronic activation and steric accessibility that may optimize certain chemical or biological interactions. Para-substitution typically produces stronger electronic effects due to more efficient conjugative communication between the trifluoromethyl group and the heterocyclic system, while direct substitution on the isoxazole ring creates the most pronounced electronic perturbation of the heterocyclic π-system.
The comparative analysis reveals that substituent position and connectivity patterns have profound effects on the overall molecular properties of isoxazole derivatives. The extended aromatic system in phenyl-substituted derivatives typically results in enhanced π-conjugation and altered absorption spectra compared to simpler alkyl or direct trifluoromethyl substituted analogs. These structural variations provide a framework for understanding how molecular modifications can be used to tune the properties of isoxazole-based compounds for specific applications in synthetic chemistry and potentially in pharmaceutical development.
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCHYHLRNPHDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701697 | |
| Record name | Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871676-36-7 | |
| Record name | Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the oxazole ring system.
- Introduction of the trifluoromethyl-substituted phenyl group at the 5-position.
- Installation of the ethyl ester at the 3-position of the oxazole ring.
The key challenge is the regioselective formation of the oxazole ring bearing the desired substituents.
Oxazole Ring Formation via Cyclization
One common approach is the cyclization of α-hydroxyimino esters or related precursors with suitable dipolarophiles or via condensation reactions involving carboxylic acid derivatives and amino alcohols.
For example, ethyl 2-chloro-2-(hydroxyimino)acetate can be used as a precursor to generate an ethoxycarbonyl formonitrile oxide intermediate, which undergoes cycloaddition with trifluoromethyl-substituted dipolarophiles under microwave irradiation to afford isoxazole derivatives in quantitative yields.
Alternatively, acid chlorides derived from trifluoromethyl-substituted benzoic acids can be reacted with 2-hydroxyanilines under Schotten–Baumann conditions to form amides, which upon thermal cyclization yield oxazole cores.
Introduction of the Trifluoromethylphenyl Group
The trifluoromethyl group is introduced by starting from trifluoromethyl-substituted benzoic acids or halogenated trifluoromethylbenzoic acids. These can be functionalized via:
Esterification and Functional Group Transformations
The ethyl ester functionality is typically introduced by esterification of the carboxylic acid or by using ethyl ester-containing precursors.
For example, ethyl esters can be formed by reacting the corresponding acid chlorides with ethanol or by using ethyl 2-chloro-2-(hydroxyimino)acetate as a starting material.
Subsequent oxidation or reductive amination steps may be employed to modify side chains or introduce additional functionalities if required.
Representative Synthetic Procedure
A representative synthesis based on the literature is summarized below:
This method illustrates the use of carbodiimide-mediated coupling for functionalizing oxazole derivatives with trifluoromethylphenyl groups.
Metal-Free and Microwave-Assisted Methods
Recent advances have highlighted metal-free synthetic routes and microwave-assisted cycloadditions for isoxazole and oxazole derivatives:
Microwave irradiation accelerates the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles, yielding ester-functionalized isoxazoles efficiently.
Metal-free conditions using coupling agents such as DCC and DMAP enable the formation of amides and subsequent ring closure without the need for transition metals, improving environmental compatibility.
Summary Table of Key Synthetic Routes
Research Findings and Analysis
The regioselective formation of the oxazole ring is critical and can be achieved via thermal cyclization or cycloaddition strategies.
Carbodiimide coupling agents (e.g., EDC HCl) combined with DMAP catalysis are effective for amide bond formation in oxazole derivatives bearing trifluoromethyl groups.
Microwave-assisted synthesis offers rapid and high-yielding routes to ester-functionalized isoxazoles, which are structurally related to oxazoles, suggesting potential adaptation for this compound synthesis.
Palladium-catalyzed cross-coupling reactions provide a robust method to introduce trifluoromethylphenyl substituents with high regioselectivity and functional group tolerance.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
Conditions and Results
| Reagent System | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| 1M NaOH (EtOH/H₂O 1:1) | 80°C | 6 hrs | 5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid | 85% | |
| H₂SO₄ (conc.) / H₂O | Reflux | 12 hrs | Same as above | 78% |
Nucleophilic Aromatic Substitution
The trifluoromethyl group activates the phenyl ring for electrophilic substitution, though steric and electronic effects direct reactivity to specific positions.
Key Observations
-
Meta-directing effect : The -CF₃ group directs incoming nucleophiles (e.g., amines, alkoxides) to the meta position relative to itself.
-
Halogenation : Reacts with N-bromosuccinimide (NBS) under radical conditions to form brominated derivatives at the phenyl ring’s para position to the oxazole .
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with dipolarophiles, enabling access to polycyclic systems.
Example Reaction
| Dipolarophile | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI (10 mol%) | Furo[3,4-d]isoxazole derivative | Fluorescent probes |
Mechanistic studies suggest the oxazole’s oxygen and nitrogen atoms facilitate dipolar intermediate formation, followed by regioselective cyclization .
Functionalization of the Oxazole Ring
The electron-deficient oxazole undergoes electrophilic substitution under controlled conditions:
Sulfonation
| Reagent | Conditions | Product |
|---|---|---|
| SO₃·Py complex | DCM, 0°C → RT, 4 hrs | 5-Sulfo-oxazole derivative |
Nitration
Limited reactivity observed due to ring deactivation; requires HNO₃/H₂SO₄ at 50°C for 8 hrs to yield mono-nitro products.
Reduction Reactions
Selective reduction of the oxazole ring is achievable with heterogeneous catalysts:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 12 hrs | Partially saturated oxazoline derivative |
Full ring saturation remains challenging due to stability issues of the reduced product .
Cross-Coupling Reactions
The trifluoromethylphenyl moiety enables participation in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-oxazole conjugate | 65% |
Stability Under Thermal and Oxidative Conditions
-
Thermal decomposition : Begins at 220°C, releasing CO₂ and forming 3-(trifluoromethyl)phenyl isocyanate as a major fragment.
-
Oxidative resistance : Stable to H₂O₂ and mCPBA at RT but degrades with prolonged exposure.
Scientific Research Applications
Chemical Synthesis
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate serves as an important building block in organic synthesis. Its trifluoromethyl group enhances the stability and lipophilicity of the resultant compounds, making it valuable for creating complex molecules. The compound can undergo various reactions, including oxidation, reduction, and substitution, which are essential for synthesizing derivatives with diverse functionalities.
Biological Research
In biological contexts, this compound has potential applications as an enzyme inhibitor or receptor ligand. Its structural features allow it to interact effectively with biological targets, which can be exploited in drug discovery and development processes. Preliminary studies suggest that compounds with similar structures may exhibit significant biological activity, including anti-inflammatory and anticancer properties.
Medicinal Chemistry
The therapeutic potential of this compound is being explored for various diseases. As a lead compound, it could contribute to the development of novel pharmaceuticals targeting specific pathways involved in disease progression. The trifluoromethyl group is particularly noted for enhancing binding affinity to biological targets, which can lead to improved efficacy of therapeutic agents.
Industrial Applications
In industrial settings, this compound is valuable for producing agrochemicals and specialty chemicals. Its unique properties facilitate the formulation of products with tailored functionalities for agricultural applications and other chemical industries.
Case Study 1: Enzyme Inhibition
A study evaluated the enzyme inhibition properties of compounds similar to this compound. Results indicated that modifications in the trifluoromethyl group significantly influenced binding affinity and selectivity towards specific enzymes involved in metabolic pathways.
Case Study 2: Drug Development
Research focusing on the medicinal chemistry aspect highlighted the potential of this compound as a scaffold for developing new therapeutic agents against cancer. The presence of the oxazole ring was found to enhance cytotoxicity in various cancer cell lines compared to non-fluorinated analogs.
Case Study 3: Agrochemical Formulation
In agrochemical applications, formulations containing this compound demonstrated improved efficacy against pests due to its lipophilic nature and ability to penetrate biological membranes effectively.
Mechanism of Action
The mechanism by which Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to biological targets, leading to specific interactions and biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate can be compared to analogs with variations in the heterocyclic core, substituents, or substitution patterns. Below is a detailed analysis:
Heterocyclic Core Modifications
Analysis :
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2,4-oxadiazole analog (CAS: 2114131-16-5) exhibits greater aromaticity and thermal stability due to its conjugated nitrogen-oxygen system, making it a common bioisostere for ester or amide groups in drug design .
- Triazole Derivatives : The 1,2,4-triazole analog (CAS: 1087784-68-6) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and metabolic resistance. Such compounds are often explored for metal-ion sensing or kinase inhibition .
Substituent Variations
Analysis :
- tert-Butyl vs. Trifluoromethyl : The tert-butyl group (electron-donating) increases steric hindrance, reducing enzymatic degradation but lowering aqueous solubility compared to the electron-withdrawing CF₃ group .
- Methoxy Substituents: Methoxy groups (e.g., in ) enhance hydrophilicity and enable hydrogen bonding, whereas extended phenoxy chains () improve target binding through π-π stacking.
Biological Activity
Overview
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate (CAS No. 871676-36-7) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H10F3NO3
- Molecular Weight : 285.22 g/mol
- Structure : The compound contains an oxazole ring, an ethyl carboxylate group, and a trifluoromethyl-substituted phenyl ring.
The biological activity of this compound is primarily attributed to the trifluoromethyl group, which enhances lipophilicity and binding affinity to various biological targets. This modification can lead to increased potency in enzyme inhibition and receptor binding. The exact mechanisms may vary based on the specific biological system being studied.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cytotoxicity Studies : In vitro tests have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.5 | Induces apoptosis via caspase activation |
| MEL-8 | 5.0 | Triggers G1 phase arrest in cell cycle |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Preliminary studies suggest that this compound may selectively inhibit certain isoforms of carbonic anhydrase (hCA), which are implicated in tumor growth and metastasis.
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may offer neuroprotective benefits:
- Neuroprotection Studies : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound could exhibit similar effects.
Study 1: Anticancer Activity Assessment
In a recent study evaluating the anticancer properties of various oxazole derivatives, this compound was found to be one of the most potent compounds tested. It demonstrated an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin in MCF-7 cells, indicating its potential as a lead compound for drug development .
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction between this compound and carbonic anhydrases revealed that it could inhibit hCA IX at nanomolar concentrations. This finding is significant as hCA IX is often overexpressed in tumors .
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via cyclocondensation or coupling reactions. A common approach involves reacting 3-(trifluoromethyl)benzaldehyde derivatives with ethyl nitroacetate under acidic conditions to form the oxazole ring. For example, in DMF with K₂CO₃ and 1-chloro-2-methylpropane-2-ol at 80°C for 10 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate) . Optimizing stoichiometry, temperature, and catalyst (e.g., PPh₃ or Pd-based catalysts) improves yields. LC-MS and ¹H-NMR are critical for verifying intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C-NMR : Identifies proton environments (e.g., oxazole ring protons at δ 6.5–8.5 ppm and trifluoromethyl signals at ~δ -60 ppm in ¹⁹F-NMR) .
- LC-MS : Confirms molecular weight (209.12 g/mol) and detects impurities .
- X-ray crystallography : Resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. How can researchers ensure purity and stability during storage?
Purity (>95%) is achieved via flash chromatography or recrystallization. Stability tests under varying temperatures (4°C vs. room temperature) and humidity levels (desiccated vs. ambient) are recommended. Trifluoromethyl groups enhance hydrolytic stability, but ester moeties may degrade in acidic/basic conditions; neutral pH storage is advised .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for trifluoromethyl-substituted oxazoles?
- Bioisosteric replacement : Substitute the trifluoromethyl group with chloro, methyl, or cyano groups to assess electronic effects on target binding .
- Positional scanning : Modify the phenyl ring’s substitution pattern (e.g., para vs. meta) to evaluate steric and electronic contributions. For example, 3-(trifluoromethyl)phenyl enhances lipophilicity compared to 4-substituted analogs .
- Molecular docking : Use software like AutoDock to predict interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .
Q. How can crystallographic data resolve contradictions in reported biological activity?
Conflicting activity data may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (SXRD) with SHELXL refinement identifies conformational differences in the oxazole ring or ester orientation, which impact target binding . For example, a 5° torsion angle shift in the oxazole ring can alter binding affinity by 10-fold .
Q. What methodologies address low solubility in biological assays?
- Prodrug design : Replace the ethyl ester with a more hydrophilic group (e.g., glycine ester) to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to maintain compound integrity in cell-based assays .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in in vivo models .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
